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Compound of Interest

Compound Name: Delavinone

Cat. No.: B12416197

An In-depth Technical Guide to the Source and Origin of Delavirdine

Introduction

Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was
developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It
belongs to the bisheteroarylpiperazine (BHAP) class of compounds. This document provides a
comprehensive overview of the synthetic origin of Delavirdine, its mechanism of action, and
relevant quantitative data for researchers, scientists, and drug development professionals. It is
important to note that while Delavirdine was approved by the U.S. Food and Drug
Administration in 1997, its use has become infrequent due to the availability of more effective
NNRTIs with more convenient dosing schedules.[1] The manufacturing and distribution of
Delavirdine have been discontinued in the United States and Canada.[1]

Source and Natural Origin

Delavirdine is a product of chemical synthesis and does not have a known natural origin. Its
development was part of a rational drug design effort to identify potent and specific inhibitors of
HIV-1 reverse transcriptase.[2][3][4] The synthesis of Delavirdine involves the use of
heterocyclic rings, specifically substituted pyridine and indole moieties.[2][5]

Chemical Synthesis

The synthesis of Delavirdine is a multi-step process that involves the preparation of two key
intermediates, which are then condensed to form the final product. The general synthetic
strategy involves the following key transformations:
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» Synthesis of Key Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine. This
intermediate is synthesized starting from 2-chloro-3-aminopyridine.[6]

o Synthesis of Key Intermediate Il: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This
intermediate is prepared from ethyl 5-nitroindole-2-carboxylate.[6]

e Final Condensation: The acyl chloride of intermediate Il is formed using thionyl chloride and
then condensed with intermediate | to yield Delavirdine.[6]

Experimental Protocols

A representative synthetic protocol for Delavirdine is outlined below, based on published
synthesis methods.[3][6]

Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate )

e 2-chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the
isopropylamino group.

e The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with an excess of
piperazine in a nucleophilic aromatic substitution reaction to yield the desired intermediate.

Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate 1)

» Ethyl 5-nitroindole-2-carboxylate is hydrolyzed to 5-nitroindole-2-carboxylic acid under basic
conditions.

e The nitro group is then reduced to an amino group via catalytic hydrogenation using a
catalyst such as Raney Nickel.

e The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in the
presence of a base to yield the sulfonamide intermediate.

Step 3: Synthesis of Delavirdine

 Intermediate Il is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride,
to form the corresponding acyl chloride.
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e The acyl chloride is then reacted with Intermediate | in a condensation reaction to form

Delavirdine.

o The final product can be purified by recrystallization.

Data Presentation

Pharmacokinetic Properties of Delavirdine

Parameter Value Reference
Bioavailability 85% [1]
Protein Binding 98% [1]

Hepatic (CYP3A4 and

Metabolism _ [1]
CYP2D6-mediated)
Elimination Half-life 5.8 hours [1]
Excretion Kidney (51%) and feces (44%)  [1]
Peak Plasma Concentration
35+ 20 uM [71I8]
(Cmax)
Systemic Exposure (AUC) 180 £+ 100 uM-h [7118]

Trough Concentration (Cmin) 15+10 uM

[7](8]

: iviral Activity of Delavirdine

Isolate Type IC50 Range (pM) Mean IC50 (uM) Reference
Laboratory Isolates

0.005 - 0.030 [9][10]
(N=5)
Clinical Isolates

0.001 - 0.69 0.038 [9][10]

(N=74)

Mandatory Visualization
Diagrams
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Caption: A simplified workflow for the chemical synthesis of Delavirdine.
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Caption: Mechanism of action of Delavirdine as an NNRTI.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Delavinone source and natural origin]. BenchChem,
[2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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